molecular formula C19H19F3N2O3 B2491971 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide CAS No. 2034248-20-7

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide

Cat. No.: B2491971
CAS No.: 2034248-20-7
M. Wt: 380.367
InChI Key: JAZRUEPZQUZBRM-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an oxane ring, a pyridine moiety, and a trifluoromethoxy-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxane and pyridine intermediates, followed by their coupling with a trifluoromethoxy-substituted benzamide.

    Oxane Intermediate Synthesis: The oxane ring can be synthesized through cyclization reactions involving diols and epoxides under acidic or basic conditions.

    Pyridine Intermediate Synthesis: The pyridine moiety is often prepared via condensation reactions involving aldehydes and ammonia or amines.

    Coupling Reaction: The final step involves coupling the oxane and pyridine intermediates with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine moiety but lacks the oxane and trifluoromethoxy groups.

    4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Shares the benzamide structure but differs in the substituents and overall structure.

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is unique due to its combination of an oxane ring, a pyridine moiety, and a trifluoromethoxy-substituted benzamide group

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)27-16-5-1-3-14(11-16)18(25)24-17(13-6-9-26-10-7-13)15-4-2-8-23-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRUEPZQUZBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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